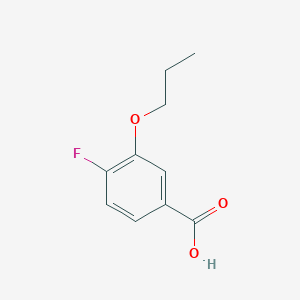

4-Fluoro-3-propoxybenzoic acid

CAS No.:

Cat. No.: VC13552654

Molecular Formula: C10H11FO3

Molecular Weight: 198.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11FO3 |

|---|---|

| Molecular Weight | 198.19 g/mol |

| IUPAC Name | 4-fluoro-3-propoxybenzoic acid |

| Standard InChI | InChI=1S/C10H11FO3/c1-2-5-14-9-6-7(10(12)13)3-4-8(9)11/h3-4,6H,2,5H2,1H3,(H,12,13) |

| Standard InChI Key | DIIVQGZKRBVHKX-UHFFFAOYSA-N |

| SMILES | CCCOC1=C(C=CC(=C1)C(=O)O)F |

| Canonical SMILES | CCCOC1=C(C=CC(=C1)C(=O)O)F |

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-fluoro-3-propoxybenzoic acid is , with a molecular weight of 198.19 g/mol. The compound’s structure combines a benzoic acid backbone with a fluorine atom and a propoxy group, which significantly influences its electronic and steric properties. The fluorine atom, being highly electronegative, withdraws electron density from the aromatic ring, while the propoxy group introduces steric bulk and moderate electron-donating effects via the oxygen atom .

Comparisons with structurally similar compounds, such as 3-fluoro-4-hydroxybenzoic acid (MW: 156.11 g/mol), highlight the impact of substituent positioning on physicochemical properties. For instance, replacing the hydroxyl group (-OH) in 3-fluoro-4-hydroxybenzoic acid with a propoxy group increases molecular weight by 42.08 g/mol and alters solubility profiles due to enhanced hydrophobicity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-fluoro-3-propoxybenzoic acid can be inferred from methods used for analogous fluorobenzoic acids. A plausible route involves:

-

Fluorobenzene Functionalization: Introducing the propoxy group via nucleophilic aromatic substitution (NAS) using propyl bromide under basic conditions.

-

Carboxylation: Subsequent carboxylation at the para position relative to the fluorine atom, employing carbon dioxide under Kolbe-Schmitt conditions .

A patent detailing the synthesis of 3-hydroxy-4-fluorobenzoic acid (CN104447213A) provides a relevant framework. In this method, fluorobenzene is treated with dilute sulfuric acid and sodium sulfite to generate 4-fluorophenol, which is then carboxylated using carbon dioxide under controlled temperatures (40–60°C) . Adapting this approach, the propoxy group could be introduced prior to carboxylation, leveraging similar reaction conditions.

Industrial Optimization

Industrial-scale production would likely employ continuous flow reactors to enhance yield and purity. Key parameters include:

-

Temperature Control: Maintaining 80–100°C during NAS to minimize side reactions.

-

Catalyst Selection: Using phase-transfer catalysts to improve reaction efficiency in biphasic systems .

Physicochemical Properties

4-Fluoro-3-propoxybenzoic acid exhibits distinct properties due to its substituents:

The propoxy group reduces aqueous solubility compared to hydroxyl-substituted analogs, making the compound more lipophilic. This property is critical for pharmaceutical applications requiring membrane permeability .

Biological Activity and Applications

Industrial Uses

-

Preservative Development: Benzoic acid derivatives are widely used as food preservatives. The fluorine atom in 4-fluoro-3-propoxybenzoic acid could improve antimicrobial efficacy compared to traditional preservatives like sulfur dioxide .

-

Polymer Chemistry: As a monomer in specialty polymers, the compound’s steric and electronic properties could influence polymer rigidity and thermal stability.

Comparison with Structural Analogs

The table below contrasts key features of 4-fluoro-3-propoxybenzoic acid with related compounds:

Future Research Directions

-

Activity Screening: Systematic evaluation of the compound’s interaction with biological targets, including enzymes and receptors.

-

Process Optimization: Developing greener synthesis routes using biocatalysts or microwave-assisted reactions.

-

Toxicological Studies: Assessing chronic toxicity and environmental impact to ensure safe industrial use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume